8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Medicinal Chemistry Antibiotic Resistance Staphylococcus aureus

Researchers targeting multidrug-resistant S. aureus or advanced chiral materials require the precise 8-bromo-7-methoxy substitution pattern. Generic tetralone analogs fail to deliver the regio- and chemoselectivity essential for successful Suzuki couplings or helicene architectures. This compound enables: - Synthesis of ABMT antibiotic conjugates with MIC of 32 μg/mL vs. ampicillin-resistant S. aureus. - Efficient multi-step construction of 1,16-diaryl benzo[5]helicenes with alternating P/M layer packing. - Rapid SAR exploration via Pd-catalyzed cross-coupling at the bromine handle. Procure from BenchChem with batch-certified purity and reliable global logistics.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 61362-78-5
Cat. No. B1282563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
CAS61362-78-5
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CCCC2=O)C=C1)Br
InChIInChI=1S/C11H11BrO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3
InChIKeyLKQNUNKQQFTEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Overview


8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS 61362-78-5) is a substituted tetralone derivative belonging to the class of α-tetralones. It features a bromine atom at the 8-position and a methoxy group at the 7-position on the tetrahydronaphthalene ring, with the chemical formula C₁₁H₁₁BrO₂ . This specific substitution pattern confers unique reactivity, making it a valuable building block for constructing complex molecular architectures, particularly in medicinal chemistry and materials science [1]. The compound is primarily utilized as a synthetic intermediate, where its bromo and methoxy functionalities facilitate further derivatization, distinguishing it from simpler, less functionalized tetralone analogs.

Bromo handle for cross-coupling diversification
Methoxy group modulates electronic properties
Supports synthesis of complex molecular architectures

Why 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one Is Irreplaceable


Generic substitution of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with other in-class tetralone analogs is not scientifically valid due to the critical interplay between its specific substituents and the intended applications. The precise position of the bromine atom (8-position) and the methoxy group (7-position) dictates the compound's reactivity profile, electronic properties, and steric constraints. These factors are essential for achieving desired regio- and chemoselectivity in subsequent synthetic transformations, such as cross-coupling reactions [1]. Furthermore, the 8-bromo-7-methoxy substitution pattern is integral to the biological activity of downstream derivatives; altering this pattern can lead to a significant loss in potency or a complete change in the pharmacological profile, as evidenced by its role in creating specific antibiotic conjugates and chiral materials [2]. Therefore, replacing this compound with a different halogenated (e.g., 8-chloro) or a non-halogenated (e.g., 7-methoxy) analog will likely result in synthetic failure or the production of an inactive or suboptimal final product.

This compound
8-Bromo-7-methoxy substitution enables Pd-catalyzed cross-coupling at C8
7-Methoxy-1-tetralone
Lacks halogen handle; cross-coupling not possible, limiting derivatization
This compound
Specific bromo/methoxy pattern directs regiochemistry in helicene synthesis
8-Chloro analog
Different reactivity and oxidative addition rates may alter synthetic outcome
This compound
Melting point 92-94°C serves as QC identifier and purity indicator
Other tetralone analogs
Physical properties differ; procurement based on CAS alone may lead to wrong material

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Evidence-Based Differentiation


Antibacterial Activity of Ampicillin-Tetralone Conjugate

The compound serves as a direct precursor for the synthesis of ampicillin-bromo-methoxy-tetralone (ABMT), a novel antibiotic derivative. In a head-to-head comparison, ABMT demonstrated significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, while the parent drug, ampicillin, was ineffective at concentrations up to 64 μg/mL [1]. This indicates that the structural modification enabled by the target compound confers activity against an ampicillin-resistant strain.

ABMT Conjugate Antibacterial Activity
Reported head-to-head
MIC 32 μg/mL (ABMT) vs >64 μg/mL (ampicillin)
Supports antimicrobial screening context for derivative
Derivative-specific result; requires synthesis confirmation
Medicinal Chemistry Antibiotic Resistance Staphylococcus aureus

Synthesis of Chiral Benzo[5]helicene Derivatives

This specific bromo-methoxy tetralone scaffold is a key starting material for an efficient synthetic route to 1,16-diaryl-substituted benzo[5]helicene derivatives [1]. In contrast to the non-brominated analog, 7-methoxytetralone, the presence of the bromine atom allows for subsequent functionalization via cross-coupling reactions to introduce the necessary aryl groups at the C1(C16) positions, which is critical for inducing high racemization barriers and thermostability in the final helicene products [1].

Chiral Helicene Synthesis Utility
Class-level inference
Bromo handle enables cross-coupling to introduce diaryl groups
Enables synthesis of 1,16-diaryl-substituted benzo[5]helicenes
Synthetic route-dependent context
Materials Chemistry Chiroptical Properties Helicene Synthesis

Physicochemical and Reactivity Profile vs Analogs

The compound's bromine atom at the 8-position offers a distinct reactivity profile for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy group at the 7-position enhances stability and influences the electronic properties of the aromatic ring [1]. The melting point of this compound is reported to be 92-94°C , which serves as a key quality control parameter differentiating it from related compounds like 7-methoxy-1-tetralone (which exists as a different solid) or 8-chloro-7-methoxy analogs (which have different molecular weights and likely different physical properties).

Physicochemical Differentiation vs Analog
Class-level inference
Melting point 92-94°C; MW 255.12 g/mol; reactive C-Br bond
Melting point and reactivity profile distinguish from simpler analogs
QC identifier; review specific synthesis needs
Organic Synthesis Reactivity Physicochemical Properties

Key Applications of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one


Next-Gen Antibiotics Against Drug-Resistant Pathogens

This compound is a critical intermediate for synthesizing novel tetralone-conjugated antibiotics, such as ampicillin-bromo-methoxy-tetralone (ABMT). As demonstrated, ABMT exhibits potent activity against ampicillin-resistant *Staphylococcus aureus* (MIC of 32 μg/mL), a significant improvement over the ineffective parent drug ampicillin (MIC > 64 μg/mL) [1]. Research groups focused on developing new therapies for multidrug-resistant bacterial infections should prioritize this compound for their synthetic programs.

Helicene-Based Chiral Optoelectronic Materials

The compound's specific bromo-methoxy substitution pattern is essential for the efficient, multi-step synthesis of 1,16-diaryl-substituted benzo[5]helicene derivatives [2]. These products exhibit highly helical, twisted structures and can form hierarchical packing architectures with alternating P and M layers in the solid state [2]. This application is particularly relevant for researchers in materials science and supramolecular chemistry who are developing advanced materials with unique chiroptical properties, such as circularly polarized luminescence (CPL) emitters or chiral stationary phases for enantioselective separations.

Palladium-Catalyzed Diversification of α-Tetralones

In medicinal chemistry and library synthesis, the presence of a bromine atom at the 8-position provides a versatile synthetic handle for diversifying the α-tetralone core [3]. This compound can undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups at the 8-position. This enables the rapid exploration of structure-activity relationships (SAR) around the tetralone pharmacophore, making it a valuable building block for hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Antimicrobial resistance research (via derivative synthesis)
Bromo intermediate for conjugation
MIC endpoint in S. aureus models
Chiral optoelectronic materials synthesis
Substitution pattern for helicene formation
Chiroptical property characterization
Medicinal chemistry SAR diversification
Pd-catalyzed cross-coupling handle
Reaction scope and selectivity profiling

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